2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Catalog No.
S14519480
CAS No.
M.F
C18H24N2O3S
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-ca...

Product Name

2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

IUPAC Name

tert-butyl 2-(1,3-benzoxazol-2-ylsulfanylmethyl)piperidine-1-carboxylate

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-11-7-6-8-13(20)12-24-16-19-14-9-4-5-10-15(14)22-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3

InChI Key

JHECEAKODPEOQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3O2

2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique structural features, which include a benzoxazole ring, a piperidine ring, and a tert-butyl ester group. The molecular formula for this compound is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S, and its molecular weight is approximately 348.5 g/mol . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

, including:

  • Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The benzoxazole ring can undergo reduction to yield dihydrobenzoxazole derivatives.
  • Substitution Reactions: Nucleophilic substitution reactions can occur at the benzoxazole ring, allowing for further functionalization .

Research indicates that 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester may exhibit significant biological activity, including potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific enzymes or receptors in biological systems, modulating their activity through π-π interactions and hydrogen bonding facilitated by the sulfanylmethyl group .

The synthesis of this compound typically involves several key steps:

  • Formation of Benzoxazole Ring: This is achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
  • Thioether Formation: The benzoxazole derivative is reacted with a thiol to introduce the sulfanylmethyl group.
  • Piperidine Ring Formation: The piperidine ring is synthesized separately and subsequently coupled with the benzoxazole derivative.
  • Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .

The unique structure of 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester makes it valuable for various applications in medicinal chemistry, particularly in drug development. Its potential as an antimicrobial agent and its ability to modulate enzyme activity suggest its usefulness in treating infections and possibly cancer .

Several compounds share structural similarities with 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester:

Compound NameStructural FeaturesUnique Aspects
BenzoxazoleContains only the benzoxazole ringSimpler structure lacking piperidine and sulfanylmethyl groups
BenzothiazoleSulfur atom replaces oxygen in the benzoxazole ringDifferent heteroatom leading to distinct properties
BenimidazoleNitrogen atom replaces oxygen in the benzoxazole ringDifferent heteroatom affecting reactivity and biological activity

The uniqueness of 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester lies in its combination of both benzoxazole and piperidine rings, along with the sulfanylmethyl group and tert-butyl ester. This structural diversity imparts distinct chemical and physical properties that are advantageous for specific applications in research and industry .

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

348.15076381 g/mol

Monoisotopic Mass

348.15076381 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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